molecular formula C13H20ClNOS B126384 4-Piperidino-1-(2-thienyl)butanone hydrochloride CAS No. 143380-85-2

4-Piperidino-1-(2-thienyl)butanone hydrochloride

Cat. No.: B126384
CAS No.: 143380-85-2
M. Wt: 273.82 g/mol
InChI Key: VVXYFCZJJSJLFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidino-1-(2-thienyl)butanone hydrochloride typically involves the following steps:

    Formation of the Butanone Backbone: The starting material, butanone, is prepared through standard organic synthesis methods.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the butanone backbone.

    Attachment of the Thienyl Group: The thienyl group is attached via a similar substitution reaction, often using a thienyl halide as the reagent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidino-1-(2-thienyl)butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperidinyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.

Scientific Research Applications

4-Piperidino-1-(2-thienyl)butanone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidino-1-(2-thienyl)butanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 4-(1-piperidinyl)-1-(2-furyl)-, hydrochloride: Similar structure with a furan ring instead of a thienyl ring.

    1-Butanone, 4-(1-piperidinyl)-1-(2-pyridyl)-, hydrochloride: Similar structure with a pyridyl ring instead of a thienyl ring.

Uniqueness

4-Piperidino-1-(2-thienyl)butanone hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.

Properties

CAS No.

143380-85-2

Molecular Formula

C13H20ClNOS

Molecular Weight

273.82 g/mol

IUPAC Name

4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H

InChI Key

VVXYFCZJJSJLFQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl

Canonical SMILES

C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl

143380-85-2

Synonyms

4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride

Origin of Product

United States

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